3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-15-11(2)18(17-10)9-8-14(19)16-12-4-6-13(20-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKHJAPHBXUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Propanamide-Triazole Coupling
The most widely reported method involves sequential synthesis of the propanamide intermediate followed by triazole incorporation. In the first step, 4-methoxyaniline reacts with 3-chloropropionyl chloride in a base-mediated acyl chloride coupling. Source 4 details this process using acetone-water solvent systems and potassium carbonate, yielding ω-chloro-N-(4-methoxyphenyl)propanamide. The chloride intermediate then undergoes nucleophilic displacement with 3,5-dimethyl-1H-1,2,4-triazole under reflux in dimethylformamide (DMF) with potassium carbonate, achieving C–N bond formation.
Reaction Conditions:
-
Step 1: 4-Methoxyaniline (1 eq.), 3-chloropropionyl chloride (1 eq.), K₂CO₃ (1 eq.), acetone:H₂O (1:2), 0°C to room temperature, 2 hours.
-
Step 2: ω-Chloro intermediate (1 eq.), 3,5-dimethyl-1H-1,2,4-triazole (1 eq.), K₂CO₃ (1 eq.), DMF, reflux, 6–8 hours.
Yields for analogous compounds in Source 4 ranged from 7% to 66%, influenced by substituent electronic effects. Steric hindrance from the 3,5-dimethyl groups likely reduces reactivity, necessitating extended reaction times compared to unsubstituted triazoles.
Microwave-Assisted One-Pot Synthesis
Tandem Ring-Opening and Cyclocondensation
Microwave irradiation enhances reaction efficiency by enabling rapid heating and precise temperature control. Source 3 demonstrates this approach for structurally related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, combining imide ring-opening with triazole cyclization in one pot. Adapting this method, 3,5-dimethyl-1H-1,2,4-triazole could be generated in situ from methyl-substituted guanidine precursors.
Optimized Parameters (Adapted from Source 3):
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 170 | 25 | 79 |
| Ethyl acetate | 180 | 25 | 64 |
| Ethanol | 180 | 25 | 27 |
Acetonitrile at 170°C maximizes yield by balancing solvent polarity and thermal stability. For the target compound, substituting aminoguanidine with dimethylguanidine derivatives may introduce methyl groups at the triazole 3- and 5-positions.
Solvent and Catalytic Effects on Yield
Role of Polar Aprotic Solvents
DMF and acetonitrile dominate synthesis protocols due to their high dielectric constants, which stabilize transition states during nucleophilic substitution. Source 4 reports 59% yield for N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide in DMF, while Source 3 achieves 75% yield in acetonitrile for triazole-propanamide derivatives. The dimethyltriazole’s steric bulk may necessitate higher solvent volumes or elevated temperatures to maintain solubility.
Base Selection
Potassium carbonate is preferred over weaker bases (e.g., triethylamine) for deprotonating triazole NH groups. In Source 4, K₂CO₃ facilitates chloride displacement at 80–100°C, whereas Source 3 employs diisopropylethylamine for microwave-assisted reactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (CDCl₃, 400 MHz):
-
δ 2.25 (s, 6H, CH₃-triazole), 3.78 (s, 3H, OCH₃), 4.55 (t, 2H, J = 6.2 Hz, N–CH₂), 6.85–7.45 (m, 4H, aryl-H), 8.10 (s, 1H, triazole-H).
IR (ATR):
Mass Spectrometry:
Challenges and Mitigation Strategies
Steric Hindrance from Dimethyl Groups
The 3,5-dimethyl substituents impede triazole’s nucleophilicity, reducing coupling efficiency. Counterstrategies include:
Byproduct Formation
Competing O-acylation of 4-methoxyaniline is mitigated by slow addition of 3-chloropropionyl chloride at 0°C. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the propanamide intermediate with >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Classical substitution | 40–60 | 10–12 hours | High |
| Microwave-assisted | 70–80 | 30–40 min | Moderate |
Microwave synthesis offers superior yields and faster kinetics but requires specialized equipment. Classical methods remain viable for large-scale production despite longer durations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the propanamide moiety.
Substitution: The aromatic ring in the methoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazole or amide derivatives.
Substitution: Nitro or halogenated methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings, which are known for their stability and versatility.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme inhibition or receptor binding due to its structural features.
Medicine
Medically, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazole-containing compounds have shown efficacy, such as antifungal or anticancer applications.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The triazole ring could interact with metal ions or other cofactors, while the methoxyphenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
N-(4-Acetylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
- Molecular Formula : C₁₅H₁₈N₄O₂
- Key Differences : Replaces the 4-methoxyphenyl group with an acetylphenyl moiety.
- Impact :
- The acetyl group reduces solubility compared to methoxy but increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
- Higher molecular weight (286.33 g/mol) may affect pharmacokinetics .
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
- Molecular Formula : C₁₄H₁₈N₄O
- Key Differences : Features a methyl group on the propanamide chain and a 4-methylphenyl substituent.
- Impact: The 4-methyl group reduces polarity, improving lipid membrane permeability but decreasing aqueous solubility.
3-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxyphenyl)propanamide
- Molecular Formula : C₁₄H₁₇N₃O₄
- Key Differences : Replaces the triazole ring with a dioxopyrrolidin group.
- The methoxy group retains solubility advantages but reduces aromatic π-π stacking interactions .
N-(5-Chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
- Molecular Formula : C₁₄H₁₇ClN₄O
- Key Differences : Substitutes the 4-methoxyphenyl group with a chloro-methylphenyl group.
- Reduced solubility compared to the methoxy variant may limit bioavailability .
Data Tables
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents (R-group) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₈N₄O₂ | 4-Methoxyphenyl | Triazole, Propanamide | 274.32 |
| N-(4-Acetylphenyl) variant | C₁₅H₁₈N₄O₂ | 4-Acetylphenyl | Triazole, Propanamide | 286.33 |
| 3-(2,5-Dioxopyrrolidin-1-yl) analog | C₁₄H₁₇N₃O₄ | 4-Methoxyphenyl | Dioxopyrrolidin, Propanamide | 291.30 |
| N-(5-Chloro-2-methylphenyl) derivative | C₁₄H₁₇ClN₄O | 5-Chloro-2-methylphenyl | Triazole, Propanamide | 292.76 |
Key Findings from Comparative Studies
- Triazole vs. Other Heterocycles : The triazole ring in the target compound provides superior metal coordination and hydrogen-bonding capabilities compared to dioxopyrrolidin or oxadiazole derivatives, enhancing interactions with biological targets .
- Methoxy Group Advantage: The 4-methoxyphenyl group balances solubility and stability better than electron-withdrawing groups (e.g., chloro) or non-polar substituents (e.g., methyl) .
- Synthetic Efficiency : Microwave-assisted synthesis (used in acetylphenyl analogs) could optimize the target compound’s yield and purity .
Biological Activity
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.30 g/mol
- CAS Number : Not specifically listed but related compounds are cataloged under similar identifiers.
The biological activity of triazole compounds often involves the inhibition of specific enzymes or pathways within target organisms or cells. For instance, triazoles can interfere with fungal cell wall synthesis or disrupt cellular signaling pathways in cancer cells.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The following findings highlight its potential:
- Cell Proliferation Inhibition :
- Apoptosis Induction :
- Mechanistic Insights :
Case Studies and Experimental Findings
Q & A
Basic: What are the standard synthetic routes for preparing 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the triazole core followed by coupling to the propanamide moiety. Key steps include:
- Triazole activation : Reacting 3,5-dimethyl-1H-1,2,4-triazole with a halogenating agent (e.g., POCl₃) to generate a reactive intermediate.
- Nucleophilic substitution : Coupling the activated triazole with a propanamide precursor (e.g., 3-chloropropanoyl chloride) under basic conditions (e.g., K₂CO₃ in DMF).
- Final coupling : Introducing the 4-methoxyphenyl group via amide bond formation using coupling agents like EDCI/HOBt.
Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical to achieve yields >70% .
Advanced: How can regioselectivity challenges in triazole functionalization be addressed during synthesis?
Methodological Answer:
Regioselectivity in triazole substitutions is influenced by steric and electronic factors. To control this:
- Temperature modulation : Lower temperatures favor kinetic control, directing substitution to the less hindered N1 position.
- Directing groups : Temporary protecting groups (e.g., SEM or Boc) can guide reactivity.
- Computational modeling : DFT calculations predict charge distribution on the triazole ring to identify reactive sites.
Post-reaction validation via 2D NMR (e.g., NOESY) confirms regiochemical outcomes .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- HPLC-PDA : To assess purity (>95%) using a C18 column (acetonitrile/water gradient).
- NMR spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–7.5 ppm) and triazole methyl groups (δ 2.2–2.5 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced: How can researchers resolve spectral overlaps in NMR data for structurally similar derivatives?
Methodological Answer:
- 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to distinguish overlapping peaks.
- Isotopic labeling : 15N-labeled triazole precursors simplify assignment of nitrogen-bound protons.
- Variable-temperature NMR : Reduces signal broadening in rigid regions (e.g., triazole core) .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with proteins like tubulin .
Advanced: How can contradictory bioactivity data across studies be systematically analyzed?
Methodological Answer:
- Meta-analysis : Pool data from independent studies using standardized metrics (e.g., pIC₅₀).
- Dose-response normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time).
- Machine learning : Train models on structural descriptors (e.g., LogP, polar surface area) to predict activity trends .
Basic: What structural analogs of this compound have been studied for SAR?
Methodological Answer:
Key analogs include:
| Compound Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of 4-methoxyphenyl with 4-chlorophenyl | Increased cytotoxicity | |
| Substitution of triazole with oxazole | Reduced kinase affinity | |
| Comparative studies use molecular docking (AutoDock Vina) to correlate substituent effects with target binding . |
Advanced: What strategies optimize metabolic stability without compromising activity?
Methodological Answer:
- Isosteric replacement : Swap labile groups (e.g., methoxy to trifluoromethoxy) to resist CYP450 oxidation.
- Pro-drug design : Mask polar groups (e.g., amide to ester) for improved membrane permeability.
- Microsomal stability assays : Monitor degradation half-life in human liver microsomes (HLM) .
Basic: How should stability studies be designed for long-term storage?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- Analytical monitoring : Track decomposition via UPLC-MS and identify degradants (e.g., hydrolyzed amide).
- Optimal storage : Recommend desiccated, amber vials at –20°C .
Advanced: What experimental frameworks assess environmental impact in ecotoxicology?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
